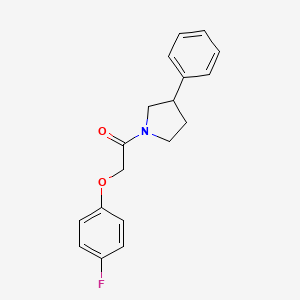

![molecular formula C12H13N3O6S2 B2409946 [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate CAS No. 325854-22-6](/img/structure/B2409946.png)

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties typically include melting point, boiling point, solubility, and others. They can be found in specialized chemical databases.Aplicaciones Científicas De Investigación

Antibacterial Applications

Research has shown that certain derivatives, similar in structure to the compound , exhibit potent antibacterial properties. For instance, a study by Ravichandiran et al. (2015) synthesized derivatives that showed significant antibacterial activity, particularly against Proteus vulgaris, indicating potential for use in antibacterial therapies (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Anticancer Applications

Compounds related to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate have been studied for their anticancer properties. For example, Johnston et al. (1984) synthesized derivatives that displayed significant anticancer activity against murine tumors (Johnston, Kussner, Carter, Frye, Lomax, Plowman, & Narayanan, 1984). Additionally, Gangjee et al. (1996) reported on analogues of this compound that were effective inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds akin to this compound are also a significant area of research. Boubekeur et al. (1991) conducted a study detailing the crystal structure of a related molecule, providing insights into its molecular configuration (Boubekeur, Grandjean, Florac, & Robert, 1991).

Therapeutic Agent Development

Research into these compounds also extends to the development of therapeutic agents. For example, studies by Hughes and Prager (1997) synthesized analogues as specific antagonists of GABA at the GABAB receptor, indicating potential therapeutic applications (Hughes & Prager, 1997).

Mecanismo De Acción

The mechanism of action of this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be available in pharmacological studies or databases .

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-2-4-9(5-3-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLSOZKBZMRIHR-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC\1CS(=O)(=O)C/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B2409883.png)